molecular formula C28H42ClF3N4O7 B1150189 VTP-766

VTP-766

Cat. No.: B1150189
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VTP-766 is a liver X receptor beta (LXRβ)-selective agonist developed as a therapeutic candidate for atopic dermatitis and acute coronary syndrome . It emerged from optimization efforts aimed at enhancing selectivity and minimizing adverse metabolic effects commonly associated with LXR agonists, such as upregulation of sterol regulatory element-binding protein 1c (SREBP1C) and hypertriglyceridemia. At therapeutically efficacious doses, this compound induces the expression of LXR target genes ABCA1 and ABCG1, which are critical for cholesterol efflux and inflammation modulation, without significantly elevating triglyceride levels in vivo .

Pharmacokinetic and pharmacodynamic studies demonstrate its high selectivity for LXRβ (IC50 = 3 nM) over LXRα (IC50 = 81 nM), achieving a selectivity ratio (LXRβ/α) of 27 . In cellular assays, this compound exhibits potent activity in THP1 macrophages (EC50 = 4.5 nM) and moderate metabolic stability (CYP2C9 IC50 ≈ 700 nM).

Properties

Molecular Formula

C28H42ClF3N4O7

SMILES

Unknown

Appearance

Solid powder

Synonyms

VTP-766;  VTP 766;  VTP766.; Unknown

Origin of Product

United States

Comparison with Similar Compounds

Table 1. Comparative Profiles of this compound and Select LXR Agonists

Compound LXRβ IC50 (nM) LXRα IC50 (nM) Selectivity Ratio (β/α) Cell Activity (EC50, nM) Triglyceride Elevation
This compound 3 81 27 4.5 (THP1) No
Predecessor* 4 43 10.75 Not reported Not reported
T0901317 20† 20† 1 50–100‡ Yes

*Data from ; †Estimated values from literature; ‡Varies by cell type.

Metabolic Stability and Efficacy

This compound’s moderate CYP2C9 stability (IC50 ≈ 700 nM) suggests a lower risk of drug-drug interactions compared to compounds with higher CYP affinity . In primate models, its efficacy at 1–10 mg/kg surpasses earlier candidates requiring higher doses for comparable target engagement, underscoring its optimized pharmacokinetic profile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.